N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOHEXANECARBOXAMIDE
Overview
Description
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOHEXANECARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 2,2-dimethyl-1,3-propanediol core, flanked by dicyclohexanecarboxamide groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOHEXANECARBOXAMIDE typically involves the reaction of 2,2-dimethyl-1,3-propanediol with cyclohexanecarboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired amide bonds. Common reagents include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to activate the carboxylic acid groups and promote amide bond formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of dicyclohexanecarboxylic acid derivatives.
Reduction: Formation of N,N’-(2,2-dimethyl-1,3-propanediyl)diamine.
Substitution: Formation of substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOHEXANECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its hydrophobic cyclohexane rings can interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOHEXANECARBOXAMIDE, known for its use in polymer production.
Cyclohexanecarboxylic acid: Another precursor, commonly used in the synthesis of various cyclohexane derivatives.
N,N’-Dicyclohexylcarbodiimide (DCC): A reagent used in the synthesis of amides and peptides.
Uniqueness
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DICYCLOHEXANECARBOXAMIDE stands out due to its unique combination of a rigid 2,2-dimethyl-1,3-propanediol core and flexible cyclohexanecarboxamide groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
N-[3-(cyclohexanecarbonylamino)-2,2-dimethylpropyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-19(2,13-20-17(22)15-9-5-3-6-10-15)14-21-18(23)16-11-7-4-8-12-16/h15-16H,3-14H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZHAXFXPSPQAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCCCC1)CNC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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